

Technical Guide: Physical Characteristics of (S)-2-(benzyloxy)propanal

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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **(S)-2-(benzyloxy)propanal**, a chiral aldehyde often utilized as a building block in asymmetric synthesis. The information is compiled from various chemical data sources to assist researchers and professionals in its handling, characterization, and application in drug development and organic synthesis.

Core Physical and Chemical Properties

(S)-2-(benzyloxy)propanal is a chiral organic compound with the molecular formula $C_{10}H_{12}O_2$. [1][2][3][4] Its structure features a benzyloxy group attached to the second carbon of a propanal backbone, conferring specific stereochemical properties.

Data Summary

The following table summarizes the key quantitative physical data available for **(S)-2-(benzyloxy)propanal**. It is important to note that some reported values, such as boiling point and optical rotation, exhibit variations across different suppliers and publications. These discrepancies may arise from different measurement conditions or sample purities.

Physical Property	Value	Source(s)
IUPAC Name	(2S)-2-(phenylmethoxy)propanal	[5]
CAS Number	81445-44-5	[1][3][4][6]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3][4]
Molecular Weight	164.20 g/mol	[2][3][5]
Physical State	Liquid / Oil	[2][4][6]
Color	Colorless to Light Yellow	[6]
Boiling Point	90-93 °C at 0.5 mmHg	[1][2][4][6]
54 °C at 0.05 mmHg		
Solubility	Soluble in Chloroform	[1][2][6]
Specific Optical Rotation	-31.53° (c=1, CHCl ₃)	[6]
-49.0 to -53.0° (c=1, CHCl ₃)		
Flash Point	84 °C	
Storage Conditions	Store under inert atmosphere, frozen (<0°C)	[1][6]

Note: Data for Density and Refractive Index for **(S)-2-(benzyloxy)propanal** were not readily available in the consulted literature. Standard experimental protocols for their determination are provided in the following section.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like **(S)-2-(benzyloxy)propanal**.

Determination of Boiling Point at Reduced Pressure

Given that **(S)-2-(benzyloxy)propanal** has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determining its boiling point under reduced pressure

(vacuum distillation) is the standard approach.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

- Distillation flask (e.g., Claisen flask)
- Heating mantle or oil bath
- Thermometer
- Condenser
- Receiving flask
- Vacuum pump
- Manometer
- Capillary tube (for boiling chip) or magnetic stirrer

Procedure:

- Place a small volume of **(S)-2-(benzyloxy)propanal** into the distillation flask, along with a magnetic stir bar or a fresh capillary tube sealed at one end to ensure smooth boiling.
- Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
- Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- Connect the apparatus to a vacuum pump via a trap and a manometer.
- Slowly evacuate the system to the desired pressure, as read on the manometer.
- Begin heating the distillation flask gently.

- Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.^[7]
- It is crucial to record the pressure at which the boiling point is measured, as the value is meaningless without it.

Determination of Density

Principle: Density is defined as mass per unit volume ($\rho = m/V$). For a liquid, this can be determined by accurately measuring the mass of a known volume.^[8]

Apparatus:

- Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Temperature-controlled water bath or constant temperature room

Procedure:

- Thoroughly clean and dry the pycnometer or volumetric flask and determine its mass on an analytical balance (m_1).
- Fill the pycnometer with the liquid sample, **(S)-2-(benzyloxy)propanal**, ensuring there are no air bubbles. If using a volumetric flask, fill to the calibration mark.
- Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
- Carefully remove any excess liquid from the capillary opening of the pycnometer or adjust the volume to the mark.
- Dry the outside of the pycnometer and weigh it again to get the mass of the flask plus the liquid (m_2).
- The mass of the liquid is $m = m_2 - m_1$.

- The volume (V) is the calibrated volume of the pycnometer.
- Calculate the density: $\rho = (m_2 - m_1) / V$.
- The procedure should be repeated to ensure reproducibility.[\[9\]](#)[\[10\]](#)

Determination of Refractive Index

Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer, typically at a standard temperature (20 °C) and wavelength (the sodium D-line, 589 nm).

Apparatus:

- Abbe Refractometer
- Constant temperature water circulator
- Light source (sodium lamp or white light with compensator)
- Dropper or pipette
- Lint-free tissue and a suitable solvent (e.g., acetone or ethanol)

Procedure:

- Turn on the refractometer and the light source. If the instrument has a temperature control system, set it to the desired temperature (e.g., 20.0 °C) and allow it to stabilize.[\[11\]](#)
- Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a volatile solvent like acetone and allow them to dry completely.[\[12\]](#)
- Using a clean dropper, place 2-3 drops of **(S)-2-(benzyloxy)propanal** onto the surface of the lower prism.[\[12\]](#)
- Close the prisms together gently and securely. The liquid should spread to form a thin, uniform film.

- Look through the eyepiece and adjust the coarse control knob until the light and dark fields become visible.
- If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, black-and-white borderline.[\[12\]](#)
- Precisely align the borderline with the center of the crosshairs in the eyepiece.
- Read the refractive index value directly from the instrument's scale.[\[13\]](#)
- Record the temperature at which the measurement was taken. If the temperature is not the standard 20 °C, a correction may be applied.[\[11\]](#)

Determination of Specific Optical Rotation

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation $[\alpha]$ is a standardized measure of this rotation, calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l).[\[14\]](#)[\[15\]](#)

Apparatus:

- Polarimeter
- Sodium lamp (or other monochromatic light source)
- Polarimeter sample tube (typically 1 dm in length)
- Volumetric flask and analytical balance for solution preparation

Procedure:

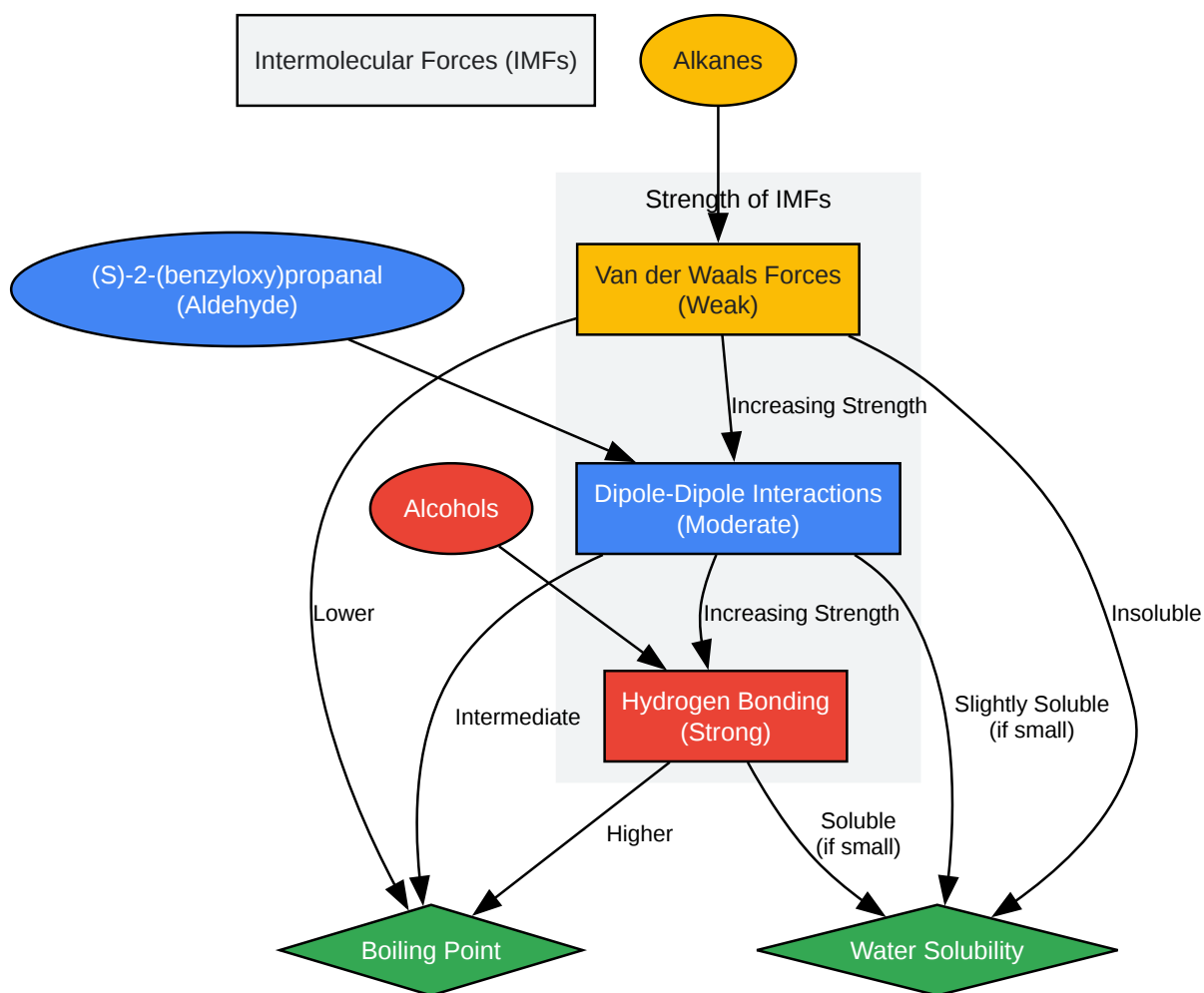
- Prepare a solution of **(S)-2-(benzyloxy)propanal** of known concentration (c), usually in g/mL, using a suitable solvent in which it is soluble (e.g., chloroform).[\[15\]](#)[\[16\]](#)
- Turn on the polarimeter and the light source, allowing them to warm up and stabilize.
- Calibrate the instrument by filling the sample tube with the pure solvent and setting the reading to zero.

- Rinse and fill the polarimeter tube with the prepared solution of the compound, ensuring no air bubbles are trapped in the light path.
- Place the filled tube in the polarimeter.
- Rotate the analyzer and observe the light intensity through the eyepiece. The observed rotation (α) is the angle at which maximum extinction (darkness) or matching intensity is achieved.^[17]
- Record the observed rotation, noting the direction: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).^{[14][16]}
- Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - $[\alpha]$ is the specific rotation in degrees.
 - α is the observed rotation in degrees.
 - l is the path length in decimeters (dm).
 - c is the concentration in g/mL.^[15]
- The temperature and wavelength (e.g., Sodium D-line) must be reported with the specific rotation value.

Visualizations

Relationship between Intermolecular Forces and Physical Properties of Aldehydes

The physical properties of aldehydes like **(S)-2-(benzyloxy)propanal** are governed by the nature of their intermolecular forces. The polar carbonyl group induces dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar molecules of similar size but weaker than the hydrogen bonding present in alcohols.

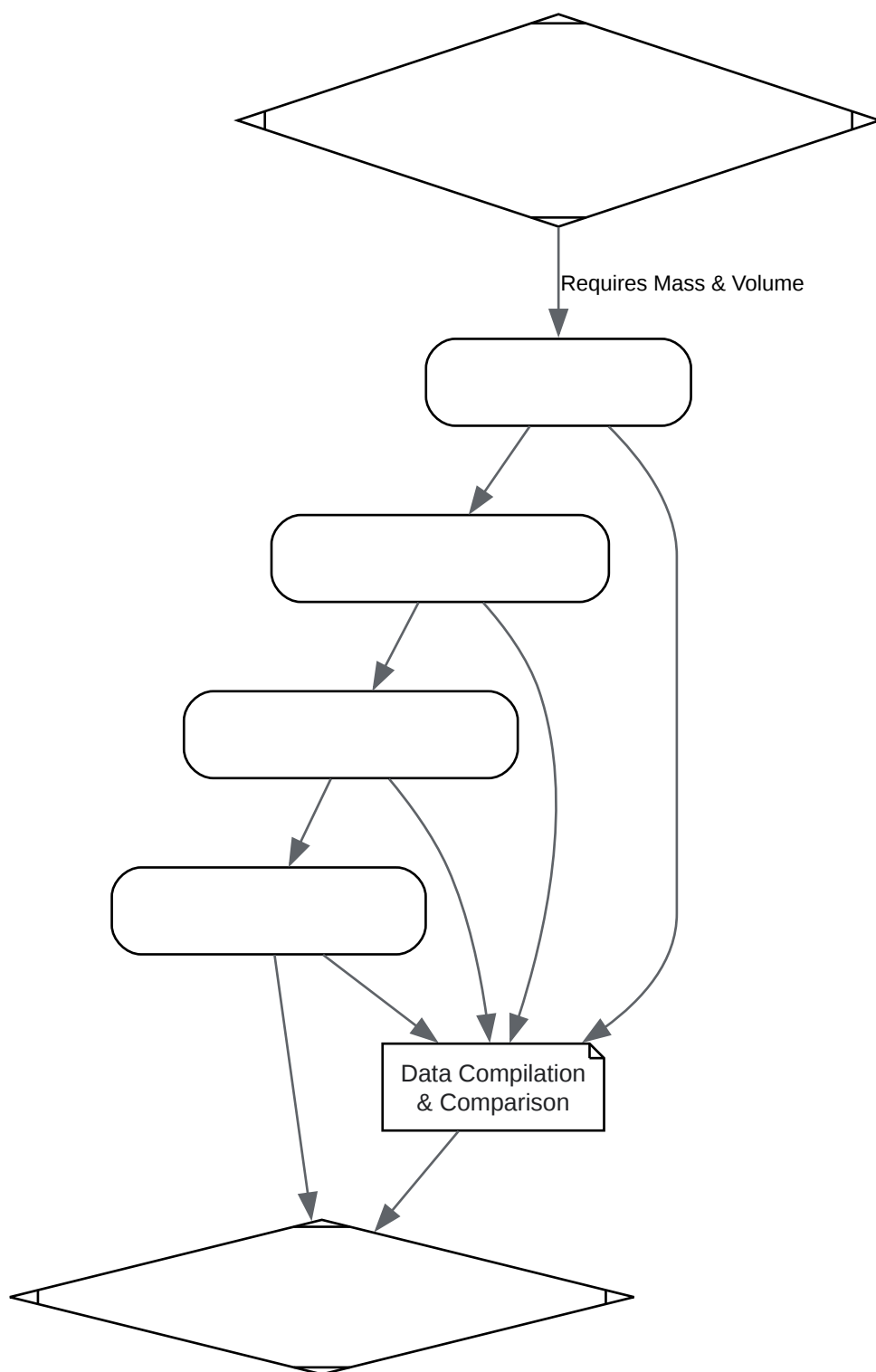


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Caption: Influence of intermolecular forces on the physical properties of aldehydes.

General Workflow for Physical Property Determination

The characterization of a novel or purified liquid compound involves a logical sequence of experiments to determine its physical constants, which are crucial for identification and quality control.



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Caption: Standard experimental workflow for physical characterization.

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